1H-Pyrrolo[2,3-c]pyridine, 1-acetyl-(9CI)
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Overview
Description
1H-Pyrrolo[2,3-c]pyridine, 1-acetyl-(9CI) is a heterocyclic compound with the molecular formula C9H8N2O.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-c]pyridine, 1-acetyl-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrrole derivatives with acylating agents in the presence of catalysts. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[2,3-c]pyridine, 1-acetyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents or alkylating agents in the presence of bases or acids.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1H-Pyrrolo[2,3-c]pyridine, 1-acetyl-(9CI) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-c]pyridine, 1-acetyl-(9CI) involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanone: Similar in structure but differs in the position of the ethanone group.
Ethanone, 1-(1H-pyrrol-2-yl)-: Another related compound with a pyrrole ring but different substitution pattern.
Ethanone, 1-(3-pyridinyl)-: Contains a pyridine ring but lacks the fused pyrrole structure.
Uniqueness: 1H-Pyrrolo[2,3-c]pyridine, 1-acetyl-(9CI) is unique due to its fused pyrrole-pyridine structure, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-pyrrolo[2,3-c]pyridin-1-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7(12)11-5-3-8-2-4-10-6-9(8)11/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEAMIDRHICAFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC2=C1C=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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